Bis(2-ethylhexyl) 10-(N-(3-(dimethylamino)propyl)-9-((2-ethylhexanoyl)oxy)nonanamido)nonadecanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-ethylhexyl) 10-(N-(3-(dimethylamino)propyl)-9-((2-ethylhexanoyl)oxy)nonanamido)nonadecanedioate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) 10-(N-(3-(dimethylamino)propyl)-9-((2-ethylhexanoyl)oxy)nonanamido)nonadecanedioate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core nonadecanedioate structure, followed by the introduction of the 2-ethylhexyl and dimethylamino groups through esterification and amidation reactions. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous processes. The use of automated systems to control reaction parameters such as temperature, pressure, and pH would be essential to maintain consistency and efficiency. Additionally, purification steps such as distillation, crystallization, or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexyl) 10-(N-(3-(dimethylamino)propyl)-9-((2-ethylhexanoyl)oxy)nonanamido)nonadecanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of specific functional groups with new ones.
Scientific Research Applications
Bis(2-ethylhexyl) 10-(N-(3-(dimethylamino)propyl)-9-((2-ethylhexanoyl)oxy)nonanamido)nonadecanedioate has several scientific research applications:
Chemistry: The compound is used as a reagent or intermediate in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology: It may be used in studies involving cell signaling, membrane dynamics, or as a probe for specific biological pathways.
Medicine: The compound could have potential therapeutic applications, such as in drug delivery systems or as an active pharmaceutical ingredient.
Industry: It may be utilized in the production of specialty chemicals, polymers, or as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Bis(2-ethylhexyl) 10-(N-(3-(dimethylamino)propyl)-9-((2-ethylhexanoyl)oxy)nonanamido)nonadecanedioate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain proteins or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) phthalate: A commonly used plasticizer with a similar ester structure.
Bis(2-ethylhexyl) adipate: Another plasticizer with a similar ester linkage but different core structure.
Bis(2-ethylhexyl) sebacate: A compound with a similar ester structure but a longer carbon chain.
Uniqueness
Bis(2-ethylhexyl) 10-(N-(3-(dimethylamino)propyl)-9-((2-ethylhexanoyl)oxy)nonanamido)nonadecanedioate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse applications and interactions that are not possible with simpler compounds.
Properties
Molecular Formula |
C57H110N2O7 |
---|---|
Molecular Weight |
935.5 g/mol |
IUPAC Name |
bis(2-ethylhexyl) 10-[3-(dimethylamino)propyl-[9-(2-ethylhexanoyloxy)nonanoyl]amino]nonadecanedioate |
InChI |
InChI=1S/C57H110N2O7/c1-9-15-37-50(12-4)48-65-55(61)43-33-27-20-18-24-30-40-53(41-31-25-19-21-28-34-44-56(62)66-49-51(13-5)38-16-10-2)59(46-36-45-58(7)8)54(60)42-32-26-22-23-29-35-47-64-57(63)52(14-6)39-17-11-3/h50-53H,9-49H2,1-8H3 |
InChI Key |
ASWAUHUXOXDAQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CCCCCCCCC(CCCCCCCCC(=O)OCC(CC)CCCC)N(CCCN(C)C)C(=O)CCCCCCCCOC(=O)C(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.